REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]([N+:13]([O-])=O)([CH2:11][OH:12])[CH2:9][OH:10])[CH:7]=1>CC(O)=O.[Zn]>[NH2:13][C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[F:16])([CH2:9][OH:10])[CH2:11][OH:12]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(CO)(CO)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
9.34 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 40° C
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
washed with TBME
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |